molecular formula C7H15NO3S B1611891 (1-(Methylsulfonyl)piperidin-4-yl)methanol CAS No. 241134-34-9

(1-(Methylsulfonyl)piperidin-4-yl)methanol

Cat. No.: B1611891
CAS No.: 241134-34-9
M. Wt: 193.27 g/mol
InChI Key: WDKWVYKURJCBFY-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)piperidin-4-yl)methanol: is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol . It is also known by its CAS number 241134-34-9 . This compound is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(methylsulfonyl)piperidin-4-yl)methanol typically involves the following steps :

    Starting Material: The synthesis begins with piperidine, which is a six-membered ring containing one nitrogen atom.

    Sulfonylation: The piperidine ring is sulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine. This introduces the methylsulfonyl group at the nitrogen atom.

    Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at the 4-position of the piperidine ring. This can be achieved using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-(Methylsulfonyl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding piperidine derivative using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: (1-(Methylsulfonyl)piperidin-4-yl)carboxylic acid.

    Reduction: 4-(Hydroxymethyl)piperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(Methylsulfonyl)piperidin-4-yl)methanol has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (1-(methylsulfonyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways . The hydroxymethyl group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1-(Methylsulfonyl)piperidin-4-yl)carboxylic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

    4-(Hydroxymethyl)piperidine: Lacks the methylsulfonyl group.

    (1-(Methylsulfonyl)piperidin-4-yl)amine: Contains an amine group instead of a hydroxymethyl group.

Uniqueness

(1-(Methylsulfonyl)piperidin-4-yl)methanol is unique due to the presence of both the methylsulfonyl and hydroxymethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKWVYKURJCBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593023
Record name [1-(Methanesulfonyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241134-34-9
Record name [1-(Methanesulfonyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate 18 was reacted with lithium aluminum hydride in THF to give 19.
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Synthesis routes and methods II

Procedure details

A solution of 1.0 M lithium aluminum hydride (200 ml, 0.2 mole) in tetrahydrofuran was added dropwise to a solution of 1-methanesulfonylpiperidine-4-carboxylic acid ethyl ester (68 grams, 0.29 mole) in tetrahydrofuran (500 ml) at about +5° C. The reaction mixture was stirred at 5-10° C. for 15 minutes. Water (10 ml) was added dropwise and the mixture was filtered. The filtrate was concentrated under reduced pressure and triturated with 50% ethyl ether-hexane (100 ml). The resulting white solid was collected and dried to give 1-methanesulfonylpiperidine-4-methanol (46 grams, 82%), m.p. 96-97° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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